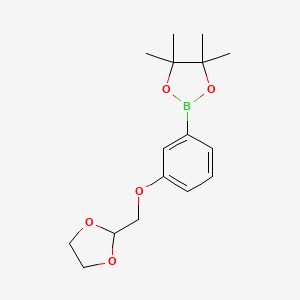

2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a pinacol boronate ester featuring a phenyl ring substituted at the 3-position with a (1,3-dioxolan-2-yl)methoxy group. The compound is commercially available (CymitQuimica, Ref: IN-DA003BHH), suggesting its utility in synthetic chemistry, possibly in cross-coupling reactions or as a protected boronic acid derivative .

Properties

IUPAC Name |

2-[3-(1,3-dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-6-5-7-13(10-12)20-11-14-18-8-9-19-14/h5-7,10,14H,8-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLCWSFHDYVTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590080 | |

| Record name | 2-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850411-08-4 | |

| Record name | 2-[3-(1,3-Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850411-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a diol, such as 1,3-dioxolane, under acidic or basic conditions. The reaction proceeds through the formation of a boronic ester intermediate . The process can be optimized by adjusting the pH and temperature to favor the esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Under certain conditions, the compound can be reduced to yield boron-free products.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic acids .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an arginase inhibitor , which is significant in the treatment of various diseases such as cancer and inflammatory disorders. Arginase plays a critical role in the urea cycle and its inhibition can lead to increased levels of L-arginine, a precursor for nitric oxide synthesis.

Case Study : A study demonstrated that derivatives of boron compounds exhibit significant inhibition against human arginase with IC50 values indicating their effectiveness. The synthesis of such derivatives often involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key intermediate due to its favorable reactivity and stability under physiological conditions .

Organic Synthesis

Due to its boron content, this compound serves as an important reagent in organic synthesis. Boron compounds are widely utilized in cross-coupling reactions , which are fundamental techniques in the formation of carbon-carbon bonds.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | The compound can be used as a boronic ester in Suzuki reactions to form biaryl compounds. |

| Hydroboration | It can participate in hydroboration reactions to produce alcohols from alkenes. |

Example : In synthetic pathways involving complex molecules, the incorporation of this dioxaborolane can enhance yields and selectivity during cross-coupling processes .

Material Science

In material science, boron-containing compounds like this one are explored for their potential use in creating advanced materials with desirable properties such as thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boronic ester bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the Suzuki-Miyaura coupling, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reactants and the specific conditions used .

Comparison with Similar Compounds

Substituent Electronic Effects

Electron-Withdrawing Groups (EWGs):

- 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The para-iodo group enhances electrophilicity, accelerating Suzuki-Miyaura couplings. However, steric hindrance is minimal compared to meta-substituted analogues .

- 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane (): The methylsulfonyl group is strongly electron-withdrawing, increasing boronate reactivity and acidity, making it suitable for arylation reactions under mild conditions .

- Steric hindrance from methyl groups may further reduce reactivity . Target Compound: The (1,3-dioxolan-2-yl)methoxy group acts as an EDG, offering moderate stabilization. The dioxolane ring can be cleaved under acidic conditions to yield a diol, enabling post-functionalization .

Steric and Functional Group Diversity

- 2-(3,3-Dimethyl-4-(3-(trifluoromethyl)phenyl)cyclohepta-1,5-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The trifluoromethyl group and cycloheptadiene backbone create significant steric bulk, limiting applicability in sterically demanding reactions .

Functional Handles for Further Reactivity:

- 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The iodomethyl group allows nucleophilic substitutions, enabling diversification of the boronate structure .

- Target Compound : The dioxolane moiety can be hydrolyzed to a diol, providing a hydroxyl group for subsequent conjugation or oxidation .

Application-Specific Analogues

Organic Electronics:

- 2-[5'-(2-Hexyl-1,3-dioxolan-2-yl)-2,2'-bithien-5-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The bithienyl-dioxolane structure enhances π-conjugation, making it suitable for organic light-emitting diodes (OLEDs) .

- Photo-cross-linkable Polyfluorenes (): Boronates with fluorenyl substituents (e.g., M1) are used in polymers for optoelectronic devices, where extended conjugation and stability are critical .

- Pharmaceutical Intermediates: 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (): The phenolic –OH group facilitates hydrogen bonding, improving solubility and biocompatibility for drug development .

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound 2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 850411-08-4) is a boron-containing organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₆H₂₃BO₅

- Molecular Weight : 306.16 g/mol

- Structural Features :

- Contains a dioxolane ring which may contribute to its biological activity.

- The presence of boron suggests potential applications in medicinal chemistry and material science.

Research indicates that compounds containing boron can interact with biological molecules such as proteins and nucleic acids. The specific mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes involved in metabolic pathways.

- Protein Interaction : The dioxolane moiety may facilitate interactions with specific proteins or receptors.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Cancer Treatment : Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Some studies suggest that boron-containing compounds can exhibit antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or similar structures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.